2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide, or 2-[3,5-BTFEPE] for short, is an organosulfur compound that has a wide range of applications in the scientific research field. It is a colorless solid that has a melting point of approximately 73°C and is soluble in organic solvents. 2-[3,5-BTFEPE] is used as a reagent in organic synthesis and has been studied for its potential medical applications.
Scientific Research Applications
Catalysis and Organic Synthesis
- Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a related compound, has shown effectiveness in catalyzing Baeyer-Villiger reactions with aqueous hydrogen peroxide, offering a selective method for oxidizing carbonyl compounds (Brink et al., 2001).
- Pharmacophore Development : N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide have been developed, showcasing submicromolar activity against methicillin-resistant Staphylococcus aureus (Bąk et al., 2020).
- Organocatalysts : N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a significant organocatalyst in organic transformations, known for activating substrates and stabilizing transition states (Zhang et al., 2014).
Biomedical Research
- Antimicrobial Agents : Synthesized compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole have shown antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Vora & Vyas, 2019).
Material Science
- Polymer Synthesis : The synthesis of polymers like poly(N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide) and their gas sorption properties have been explored, demonstrating their potential in material applications (Tlenkopatchev et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is used as a synthetic intermediate in the preparation of a series of thiourea compounds with aromatic amine structures . These thiourea compounds have a good matching pattern with drug targets and exhibit good inhibitory activity against in vitro tumor cell lines .
Mode of Action
Related thiourea derivatives have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that thiourea derivatives, which can be synthesized from this compound, are used extensively in promoting organic transformations .
Result of Action
It is known that thiourea compounds synthesized from this compound exhibit good inhibitory activity against in vitro tumor cell lines .
Action Environment
It is known that the compound should be handled and used with appropriate protective measures, including wearing protective gloves, goggles, and clothing .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NS/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJGUROVZDJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372632 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-49-2 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)benzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691868-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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